

Mitigating hepatotoxicity associated with systemic anti-CD137 antibody administration.

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Technical Support Center: Mitigating Hepatotoxicity of Systemic Anti-CD137 Antibodies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hepatotoxicity associated with systemic anti-CD137 (4-1BB) antibody administration.

Troubleshooting Guides

Issue 1: Elevated liver enzymes (ALT/AST) observed after anti-CD137 antibody administration.

Question: We have observed a significant increase in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels in our mouse models following systemic administration of an agonistic anti-CD137 antibody. How can we troubleshoot this issue?

Answer: Elevated ALT and AST are common indicators of hepatotoxicity with systemic anti-CD137 therapy.[1][2] The underlying mechanism often involves the activation of liver-resident immune cells, leading to an inflammatory cascade. Here are several strategies to investigate and mitigate this toxicity:

1. Investigate the Cellular and Molecular Mechanisms:

Troubleshooting & Optimization

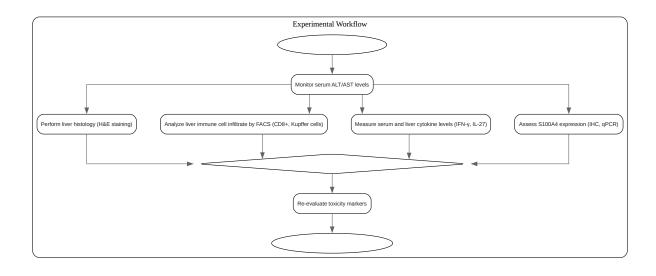


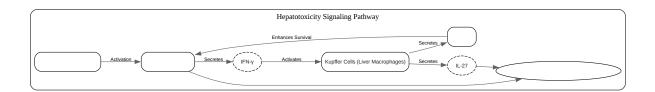


- Assess CD8+ T cell infiltration: Liver toxicity is often mediated by the infiltration and activation of CD8+ T cells in the liver.[1][3][4]
- Analyze Kupffer cell activation: Liver-resident macrophages, known as Kupffer cells, can be activated by anti-CD137 antibodies, leading to the production of pro-inflammatory cytokines like IL-27 and TNF-α.[5][6][7][8][9]
- Measure cytokine levels: Increased levels of IFN-γ, produced by activated CD8+ T cells, are a major pathogenic factor.[3]
- Evaluate S100A4 expression: The protein S100A4 has been shown to be upregulated in the liver following anti-CD137 treatment and contributes to CD8+ T cell survival and liver damage.[1]
- 2. Implement Mitigation Strategies:
- S100A4 Blockade: Co-administration of a neutralizing anti-S100A4 antibody has been shown to alleviate liver toxicity without compromising the anti-tumor immune response.[1][10]
- Fc-gamma Receptor (FcyR) Engineering: The interaction of the antibody's Fc region with FcyRs, particularly FcyRIIB on Kupffer cells, can contribute to hyperactivation and toxicity.
 [11][12][13] Consider using an anti-CD137 antibody with an engineered Fc region to reduce this interaction.[14]
- Probody Therapeutics: Utilize a protease-activated prodrug form of the anti-CD137 antibody (Probody) that is selectively activated in the tumor microenvironment, thereby reducing systemic exposure and liver toxicity.[15][16][17]
- Affinity Modulation: Lowering the binding affinity of the anti-CD137 antibody can sometimes lead to reduced toxicity while maintaining efficacy.[11][12][18]
- Combination Therapy: Co-administration with anti-CTLA-4 blockade has been shown to ameliorate transaminase elevation.[19] Conversely, PD-1 blockade may exacerbate hepatotoxicity.[19]

Experimental Workflow for Investigating Hepatotoxicity







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Caption: Key signaling events leading to hepatotoxicity after anti-CD137 administration.

Q2: Can hepatotoxicity be uncoupled from the anti-tumor efficacy of anti-CD137 antibodies?

A2: Yes, several studies have demonstrated that it is possible to separate the therapeutic antitumor effects from the unwanted hepatotoxicity. S[1][19]trategies to achieve this include:

Targeting S100A4: Blocking S100A4 with a neutralizing antibody has been shown to reduce liver damage without impairing the anti-tumor immune response. *[1] Probody Therapeutics: Designing the antibody as a prodrug that is only activated in the tumor microenvironment can maintain anti-tumor activity while minimizing systemic toxicity. *[15][16][17] CCR2 Blockade: Loss of the chemokine receptor CCR2 has been shown to block anti-CD137 agonist-induced hepatitis without diminishing tumor-specific immunity. *[19] Antibody Engineering: Modifying the antibody's epitope, affinity, and Fc region can create a therapeutic with a better safety profile.

[5][11][18][20]Q3: What are some key biomarkers to monitor for anti-CD137-induced hepatotoxicity?

A3: In addition to serum ALT and AST, other potential biomarkers include:

Serum Cytokines: Monitoring levels of IFN-γ, TNF-α, and IL-27. *[3][5][19] Soluble CD137 (sCD137): Increased levels of sCD137 in the serum have been associated with liver cirrhosis and may serve as a dynamic biomarker for monitoring CD137 agonist immunotherapies. *
 [13][21] Liver Infiltrating Immune Cells: Quantifying the number of CD8+ T cells and S100A4+ macrophages in liver biopsies.

[1]### Data Presentation

Table 1: Effect of S100A4 Blockade on Anti-CD137-Induced Hepatotoxicity in Mice



Treatment Group	Serum ALT (U/L)	Liver Infiltrating CD8+ T cells (cells/field)	Reference
Control (Ratlg)	~50	~10	
anti-CD137 mAb	~400	~150	
anti-CD137 mAb + anti-S100A4 mAb	~100	~50	-

Table 2: Comparison of Different Anti-CD137 Antibody Formats on Efficacy and Toxicity

Antibody Format	Anti-Tumor Efficacy	Liver Inflammation (Transaminase Levels)	Reference
Standard Agonist mAb (e.g., 1D8)	High	Moderate to Severe	
Probody Therapeutic (Pb-Tx)	High	Reduced/Minimal	
Fc-engineered (enhanced FcyRIIB binding)	High	Reduced	
Low Affinity Variant	Maintained	Reduced	•

Experimental Protocols

Protocol 1: Induction and Mitigation of Anti-CD137 Hepatotoxicity in a Murine Model

Objective: To assess the hepatotoxicity of an anti-CD137 antibody and evaluate the mitigating effect of an anti-S100A4 antibody.

Materials:

C57BL/6 mice (6-8 weeks old)



- Agonistic anti-mouse CD137 antibody (e.g., clone 2A)
- Control Rat IgG
- Neutralizing anti-mouse S100A4 antibody
- MC38 colon adenocarcinoma cells (optional, for concurrent efficacy studies)
- Materials for serum collection and analysis (ALT/AST kits)
- Reagents for liver histology (formalin, paraffin, H&E stain)
- Antibodies for flow cytometry (anti-CD8, anti-F4/80) and immunohistochemistry (anti-S100A4)

Procedure:

- (Optional) Tumor Inoculation: If assessing anti-tumor efficacy, subcutaneously inject 5 x 10⁵
 MC38 cells into the flank of C57BL/6 mice.
- Antibody Administration:
 - Control Group: Administer control Rat IgG (e.g., 100 μg per dose) intraperitoneally (i.p.).
 - Anti-CD137 Group: Administer anti-CD137 mAb (e.g., 100 μg per dose) i.p.
 - Combination Group: Administer anti-CD137 mAb (e.g., 100 μg per dose) and anti-S100A4 mAb (e.g., 4 mg/kg) i.p. The anti-S100A4 mAb is typically given the day before each anti-CD137 mAb treatment. [1] * Treatment schedule can be, for example, on days 8, 11, and 14 post-tumor inoculation. 3[1]. Monitoring:
 - Monitor tumor growth every 2-3 days using calipers.
 - Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified time points after treatment to measure serum ALT and AST levels.
- Endpoint Analysis:



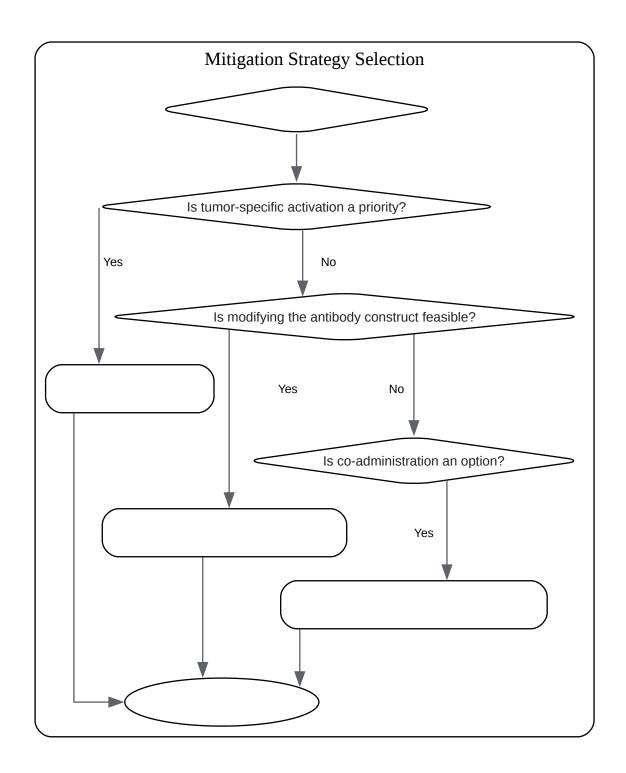




- At the end of the experiment (e.g., day 18), euthanize mice and collect livers.
- Fix a portion of the liver in 10% formalin for paraffin embedding and subsequent H&E staining for histological analysis of inflammation.
- Process another portion of the liver to isolate immune cells for flow cytometric analysis of CD8+ T cell and macrophage infiltration.
- Snap-freeze a portion of the liver for protein or RNA analysis (e.g., qPCR for S100A4 expression).

Logical Diagram for Mitigation Strategy Selection





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Caption: Decision tree for selecting a strategy to mitigate anti-CD137 hepatotoxicity.



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